2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid
CAS No.: 328401-32-7
Cat. No.: VC17800388
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328401-32-7 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)3-5-10-6-4-9/h10,13H,3-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | DFNZVLSKRJSPTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)O)C1(CCNCC1)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid . Alternative designations include:
Molecular Formula and Weight
The molecular formula is C₉H₁₇NO₃, yielding a molecular weight of 187.24 g/mol . The structure combines a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-methylpropanoic acid side chain (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | CC(C)(C1(O)CCNCC1)C(=O)O |
| InChIKey | TYDBUEJQUGFROO-UHFFFAOYSA-N |
Structural Features
The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an axial position at C4. The 2-methylpropanoic acid substituent introduces steric bulk and hydrogen-bonding capacity, which may influence intermolecular interactions in biological systems .
Synthesis and Industrial Production
Purification and Quality Control
Suppliers report product purities of 97–99%, achieved through chromatographic techniques or recrystallization . Analytical methods such as HPLC and NMR ensure batch consistency, critical for pharmaceutical applications.
Physicochemical Properties
Physical State and Solubility
The compound exists as a liquid or powder under standard conditions . Limited data on solubility suggest moderate polarity due to the hydroxyl and carboxylic acid groups, implying solubility in polar aprotic solvents (e.g., DMSO, methanol).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid is utilized in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Its piperidine scaffold is a common pharmacophore in drugs modulating G-protein-coupled receptors (GPCRs) .
Derivatives and Analogues
The hydrochloride salt (CAS 1803593-61-4) represents a key derivative, enhancing solubility for in vitro assays . Structural modifications at the piperidine nitrogen or carboxylic acid group may yield compounds with improved pharmacokinetic profiles.
| Supplier | Purity | Form | Minimum Order |
|---|---|---|---|
| Chemlyte Solutions | 99% | Liquid | 100 g |
| Amadis Chemical Co. | 97% | Powder | 10 metric tons |
Both suppliers cater to R&D and commercial-scale applications, with global shipping options .
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